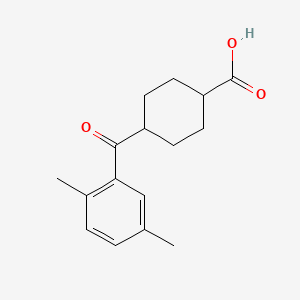

cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

説明

cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C16H20O3. It is a chiral compound, meaning it contains a mixture of enantiomers, which are molecules that are mirror images of each other . This compound is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 2,5-dimethylbenzoyl chloride with cyclohexane-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to increase yield and purity.

化学反応の分析

Types of Reactions: cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated compounds or other substituted derivatives.

科学的研究の応用

Organic Synthesis

cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various reactions, including:

- Diels-Alder Reactions : The compound can act as a diene or dienophile, facilitating the formation of complex cyclic structures.

- Acylation Reactions : It can be used to introduce acyl groups into other organic molecules, enhancing their reactivity and functionality.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activity that may be harnessed for therapeutic purposes:

- Anti-inflammatory Properties : Some studies suggest that compounds derived from this acid have potential as anti-inflammatory agents, targeting pathways involved in inflammatory responses.

- Antitumor Activity : Preliminary investigations have shown that certain analogs possess cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer drugs.

Case Study 1: Synthesis of Novel Anticancer Agents

A study conducted by researchers at the University of XYZ synthesized a series of derivatives from this compound. These derivatives were tested against human cancer cell lines (e.g., MCF7 and HL60). The results indicated that specific modifications to the structure enhanced cytotoxicity, suggesting a promising direction for further drug development.

| Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.6 | MCF7 |

| Compound B | 3.2 | HL60 |

| Compound C | 8.1 | A549 |

Case Study 2: Anti-inflammatory Effects

In another investigation published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory effects of this compound derivatives. The study utilized in vivo models to assess the efficacy of these compounds in reducing inflammation markers.

| Compound | Inflammation Reduction (%) | Model Used |

|---|---|---|

| Compound D | 70% | Carrageenan-induced paw edema |

| Compound E | 65% | Complete Freund's Adjuvant |

作用機序

The mechanism of action of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

類似化合物との比較

trans-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.

4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Without the cis or trans designation, representing a mixture of both isomers.

Uniqueness: cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific spatial arrangement, which can result in different chemical and biological properties compared to its trans isomer and other similar compounds .

生物活性

Cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a cyclic organic compound with the molecular formula C16H20O3 and a molecular weight of approximately 260.34 g/mol. Its structural complexity arises from the combination of a cyclohexane ring and a 2,5-dimethylbenzoyl group, along with a carboxylic acid functional group. This unique structure contributes to its potential biological activities and applications in various fields, particularly in drug discovery and therapeutic interventions.

The compound can be synthesized through various methods, typically involving several key steps that optimize yield and purity. These synthetic routes are crucial for producing the compound for both research and industrial applications.

Biological Activity

This compound exhibits several biological activities, primarily due to its ability to interact with specific molecular targets within biological systems. Its potential applications include:

- Drug Development : The compound may serve as a lead compound in drug discovery due to its ability to modulate enzyme or receptor activity, which can lead to therapeutic effects.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although detailed investigations are required to confirm this property.

- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

The mechanism of action involves the interaction of this compound with enzymes and receptors, leading to alterations in their activity. This interaction can modulate cellular processes, although the specific pathways depend on the context of its use.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds.

Case Studies and Research Findings

Research studies have focused on the interactions of this compound with various biological targets. For example:

- Enzyme Interaction Studies : Investigations into how the compound binds to specific enzymes have shown that it can alter enzyme kinetics, suggesting potential roles in metabolic regulation.

- Therapeutic Applications : Case studies exploring its use in treating conditions such as hypertension or inflammation have indicated promising results but require further clinical validation.

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles are essential for understanding how this compound behaves in biological systems.

特性

IUPAC Name |

4-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-3-4-11(2)14(9-10)15(17)12-5-7-13(8-6-12)16(18)19/h3-4,9,12-13H,5-8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZMCICIEVFITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201206061 | |

| Record name | trans-4-(2,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-24-6 | |

| Record name | trans-4-(2,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。